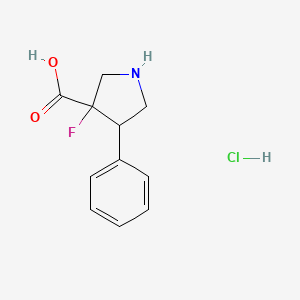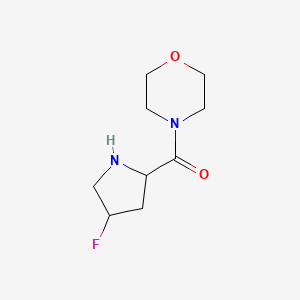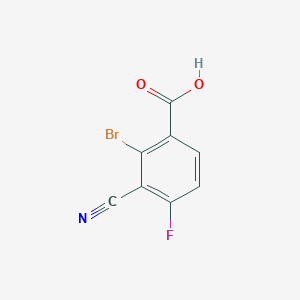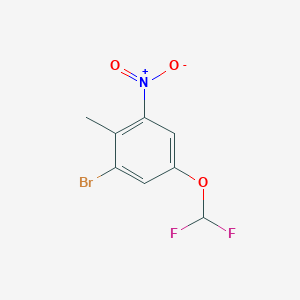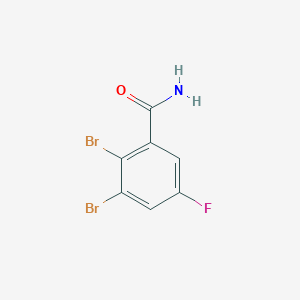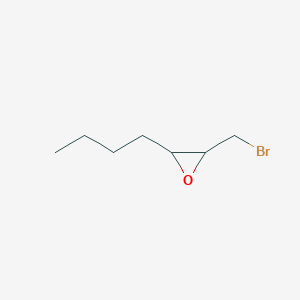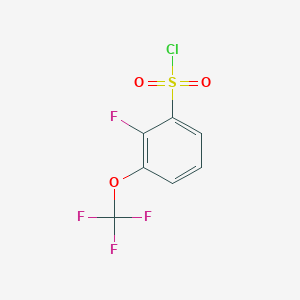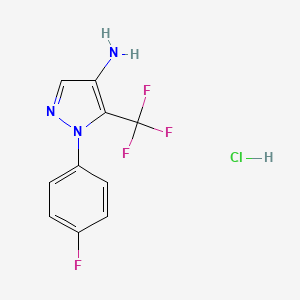
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride” is likely to be a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of fluorophenyl and trifluoromethyl groups suggests that this compound may have unique properties due to the electronegativity of fluorine.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluorophenyl group, and a trifluoromethyl group. The fluorine atoms in these groups would likely have an impact on the compound’s reactivity and other properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring and the fluorine-containing groups. Fluorine atoms are highly electronegative, which can affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and affect its polarity .Applications De Recherche Scientifique
Facile Synthesis of Fluorinated Pyrazoles
A study by Szlachcic et al. (2017) demonstrates the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, which are relevant to the study of fluorinated pyrazoles. These compounds are notable for their high fluorescence intensity and potential applications in organic light-emitting diodes (OLEDs). The study elaborates on the impact of fluorine-containing substituents on the electronic properties of these compounds, which is crucial for tuning the performance of OLEDs (Szlachcic et al., 2017).
Antimicrobial Activities
Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including those with 4-fluorophenyl and trifluoromethyl groups. These compounds were tested for antibacterial and antifungal activities, showing promising results against various pathogens. The study highlights the potential of fluorinated pyrazoles as antimicrobial agents (Ragavan et al., 2010).
Synthesis and Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of fluorinated pyrazoles, providing insights into the molecular structures and properties of these compounds. The study contributes to the understanding of how fluorine substituents influence the conformation and reactivity of pyrazoles (Kariuki et al., 2021).
Novel Synthesis Methods
Liu et al. (2016) explored the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound related to the target chemical. Their work sheds light on novel synthetic routes for fluorinated pyrazoles and their potential in medicinal chemistry, particularly in the development of cancer therapeutics (Liu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3.ClH/c11-6-1-3-7(4-2-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXBIEXZPHYWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
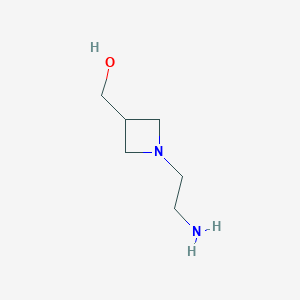

![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)

